6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione
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Overview
Description
6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine-2,4-dione core, which is substituted with a benzylpiperazine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine-2,4-dione core can be synthesized through the condensation of urea with malonic acid derivatives under acidic or basic conditions.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine core is replaced by the benzylpiperazine moiety.
Final Coupling and Purification: The final product is obtained through coupling reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrimidine or piperazine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidine or piperazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic processes and cellular functions.
Gene Expression Modulation: It can influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde
- (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone
Uniqueness
6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione is unique due to its specific combination of a pyrimidine-2,4-dione core with a benzylpiperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-15-10-14(18-17(24)19-15)11-16(23)21-8-6-20(7-9-21)12-13-4-2-1-3-5-13/h1-5,10H,6-9,11-12H2,(H2,18,19,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHHGKOZHGNAHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CC(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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